molecular formula C24H21FN4O2 B2920663 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034534-35-3

3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2920663
CAS RN: 2034534-35-3
M. Wt: 416.456
InChI Key: SIMWIMYLOIKOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H21FN4O2 and its molecular weight is 416.456. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Materials

Quinazoline derivatives, including those structurally related to the specified compound, have been extensively researched for their application in optoelectronic materials. These compounds are integral in the creation of luminescent small molecules and chelate compounds, which are utilized in photo- and electroluminescence. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for novel optoelectronic materials development. Their applications span across organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors, showcasing their versatility in electronic device fabrication (Lipunova et al., 2018).

Anticancer Activity

Quinazoline derivatives have been identified as potent anticancer agents. Their structural flexibility allows for the modification of the benzene and/or pyrimidine rings, leading to novel analogues with significant anticancer properties. These derivatives inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors. This suggests that quinazoline nuclei could be further exploited to identify new anti-colorectal cancer agents with suitable pharmacokinetic profiles, demonstrating their therapeutic potential in cancer treatment (Moorthy et al., 2023).

CNS Acting Drugs

Research has also explored quinazoline derivatives for their potential as central nervous system (CNS) acting drugs. The exploration of functional chemical groups has highlighted heterocycles, including quinazoline, as promising leads for compounds with CNS activity. These compounds could range in effects from depression to euphoria and convulsion, indicating their potential for developing novel CNS therapeutics (Saganuwan, 2017).

Medicinal Chemistry

Quinazoline-4(3H)-one derivatives form an important class of fused heterocycles with significant bioactivity. The stability and versatility of the quinazolinone nucleus have inspired the synthesis of numerous bioactive moieties, leading to the creation of potential medicinal agents. These derivatives exhibit antibacterial activity against common pathogens, highlighting their importance in drug discovery and development (Tiwary et al., 2016).

properties

IUPAC Name

3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c25-18-9-7-16(8-10-18)17-12-22(26-13-17)24(31)28-11-3-4-19(14-28)29-15-27-21-6-2-1-5-20(21)23(29)30/h1-2,5-10,12-13,15,19,26H,3-4,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMWIMYLOIKOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.